N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity Evaluation
A study focused on the synthesis of 1-benzylsubstituted derivatives of N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide to evaluate their affinity to GABAergic biotargets and anticonvulsant activity. Despite not demonstrating significant anticonvulsant activity, the research highlighted the pharmacophore role of the cyclic amide fragment in such activities and established a positive correlation between in vivo studies and in silico calculations, suggesting the potential of docking methodology in screening processes (El Kayal et al., 2022).
Corrosion Inhibition
Another area of research involves the inhibition efficiencies of quinoxalines compounds, including those structurally related to this compound, as corrosion inhibitors for metals in acidic media. Quantum chemical calculations based on the DFT method were performed to determine the relationship between the molecular structure of quinoxalines and their inhibition efficiency, showing consistency with experimental data and indicating potential applications in materials science (Zarrouk et al., 2014).
Cytotoxic Evaluation
Research on the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives explored their cytotoxic effects against cancer cell lines. One compound exhibited remarkable cytotoxic activity against the HeLa cell line, suggesting the potential of such compounds in anticancer therapies (Hassanzadeh et al., 2019).
Structural Studies
Studies on the spatial orientations of amide derivatives, including those similar to the compound of interest, have been conducted to understand their coordination with anions. This research provides valuable insights into the molecular structures and interactions relevant to the development of new materials or pharmaceuticals (Kalita & Baruah, 2010).
Mechanism of Action
Target of Action
The primary targets of N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide are GABAergic biotargets . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
The compound interacts with its targets by binding to the GABA receptors and GABA enzyme active sites . The binding energy of the compound was found to be inferior to the reference drugs: gaba receptor positive allosteric modulators – benzamidine and diazepam, and gaba inhibitor – vigabatrin .
Biochemical Pathways
The compound affects the GABAergic pathway, which is involved in a variety of functions, including the regulation of neuronal excitability, muscle tone, and the sleep-wake cycle
Pharmacokinetics
The compound’s interaction with gabaergic biotargets suggests that it is likely absorbed and distributed in the body to reach these targets . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Only 2 compounds have shown a tendency to their activity manifestation according to the criterion of integral protective indicator – reduction of mortality by 17% compared to control, as well as prolonging the time death of the animals .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-7-3-1-5-12(14)9-10-20-16(23)11-22-17(24)13-6-2-4-8-15(13)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKNBDQVRZZQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.